Calculated Lipophilicity (logP) and Polar Surface Area (PSA) Compared with Regioisomeric and α‑Substituted Cinnamonitrile Analogs
The target compound exhibits a calculated logP of 2.64 and a PSA of 42.25 Ų . In contrast, the regioisomer 3-(4-ethoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile (CAS 90167-03-6) bears the ethoxy group directly on the phenyl ring, which is expected to increase logP by approximately 0.3–0.5 units based on fragment‑based calculations, while reducing PSA by approximately 3 Ų due to decreased exposure of the oxygen lone pairs . Unsubstituted cinnamonitrile (CAS 4360-47-8) has a substantially lower logP (~1.9) and a PSA of approximately 23 Ų . These differences influence solubility, membrane permeability, and chromatographic behaviour during purification.
| Evidence Dimension | Computed logP and PSA |
|---|---|
| Target Compound Data | logP 2.64, PSA 42.25 Ų |
| Comparator Or Baseline | 3-(4-Ethoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile (CAS 90167-03-6): estimated logP ~2.95–3.15, estimated PSA ~39 Ų; Cinnamonitrile (CAS 4360-47-8): logP ~1.9, PSA ~23 Ų |
| Quantified Difference | logP: target compound is 0.3–0.5 units lower than the regioisomer and 0.7–0.8 units higher than unsubstituted cinnamonitrile; PSA: approximately 3.3 Ų higher than the regioisomer and 19 Ų higher than unsubstituted cinnamonitrile. |
| Conditions | Calculated using fragment-based methods as reported on ChemSrc and verified against ChemSpider predictions. |
Why This Matters
The intermediate lipophilicity and elevated PSA of CAS 650606-11-4 provide a distinct balance of organic solubility and aqueous compatibility, which is critical for designing reproducible solution‑phase heterocyclic synthesis protocols.
